molecular formula C9H17NO2 B2985874 (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 2174001-33-1

(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No. B2985874
CAS RN: 2174001-33-1
M. Wt: 171.24
InChI Key: VOOFIKDQBNDIAO-UHFFFAOYSA-N
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Description

“(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol” is a chemical compound with the molecular formula C9H17NO . It is also known as (4-Aminobicyclo[2.2.2]octan-1-yl)methanol . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H17NO/c10-9-4-1-8(7-11,2-5-9)3-6-9/h11H,1-7,10H2 . This indicates that the compound contains a bicyclic structure with an amino group and a hydroxyl group attached .


Chemical Reactions Analysis

The compound may undergo reactions similar to those of other 1,4-diazabicyclo[2.2.2]octane derivatives. For instance, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of 1,4-diazabicyclo[2.2.2]octane, efficiently react with a variety of nucleophiles in polyethyleneglycol (PEG) or diglyme at high temperatures to give piperazine products .


Physical And Chemical Properties Analysis

The compound is a solid, often crystalline or powdery in form, at room temperature . It has a molecular weight of 155.24 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol: exhibits interesting structural features that make it a promising candidate for drug design. Researchers have investigated its potential as a scaffold for developing novel pharmaceutical agents. By modifying its functional groups, scientists can create derivatives with specific biological activities, such as antimalarial or antitrypanosomal properties .

Antiviral Agents

Given the ongoing global health challenges, there’s growing interest in identifying antiviral compounds. Researchers have explored the antiviral potential of (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol . Its unique bicyclic structure may interact with viral enzymes or receptors, inhibiting viral replication .

Catalysis

The chiral nature of this compound makes it suitable for asymmetric catalysis. Scientists have investigated its use as a catalyst in various reactions, including Diels-Alder reactions and cyclizations. Its rigid framework and stereochemistry contribute to its catalytic efficiency .

Materials Science

(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol: could serve as a building block for novel materials. Researchers have explored its incorporation into polymers, dendrimers, or supramolecular assemblies. Its unique cage-like structure may impart specific properties, such as rigidity or solubility .

Crystal Engineering

Single crystal structure analysis has revealed valuable insights into the arrangement of atoms in this compound. Crystallographers use these data to understand intermolecular interactions, packing motifs, and crystal stability. Such knowledge aids in designing new crystalline materials .

Organic Synthesis

The synthesis of (1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol involves intriguing transformations. Researchers continue to explore efficient synthetic routes, which may involve multicomponent reactions or cascade processes. These efforts contribute to the advancement of synthetic methodologies .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into compounds with similar structures, such as 1,4-diazabicyclo[2.2.2]octane and its derivatives, continues to be an active area of study . These compounds have potential applications in the synthesis of biologically active molecules, such as piperazine derivatives , and in the development of new synthetic strategies .

properties

IUPAC Name

[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-5-9-3-1-8(6-11,2-4-9)7-12-9/h11H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFIKDQBNDIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO2)CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)methanol

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